molecular formula C11H21BrO B13319026 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane

Cat. No.: B13319026
M. Wt: 249.19 g/mol
InChI Key: ITIYDYGADKYLIX-UHFFFAOYSA-N
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Description

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane (CAS: Not explicitly listed in evidence) is a brominated cyclohexane derivative featuring a branched ether substituent at the 2-position. Its molecular formula is C₁₁H₂₁BrO, with a molecular weight of 249.19 g/mol (estimated based on structural analogs in and ). The compound is characterized by a cyclohexane ring substituted with a bromine atom and a 3-methylbutan-2-yl ether group, which introduces steric hindrance and influences its reactivity and physical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials .

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-bromo-2-(3-methylbutan-2-yloxy)cyclohexane

InChI

InChI=1S/C11H21BrO/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h8-11H,4-7H2,1-3H3

InChI Key

ITIYDYGADKYLIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1CCCCC1Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane typically involves the bromination of 2-[(3-methylbutan-2-yl)oxy]cyclohexane. This can be achieved through the reaction of cyclohexanol with 3-methyl-2-butanol in the presence of a strong acid to form the ether linkage, followed by bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Properties

The following table compares key structural and molecular parameters of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane with similar bromocyclohexane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Structural Feature
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane C₁₁H₂₁BrO 249.19 (estimated) Branched alkyl ether (3-methylbutan-2-yl) High steric hindrance at ether group
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane C₁₂H₂₃BrO 263.21 Branched alkyl ether (4-methylpentan-2-yl) Longer alkyl chain, increased hydrophobicity
1-Bromo-3-methylcyclohexane C₇H₁₃Br 177.08 Methyl group Simpler structure, minimal steric effects
1-Bromo-6-prop-2-ynyloxy cyclohexene C₉H₁₁BrO 223.09 Propargyl ether Alkyne functionality enhances reactivity
1-Bromo-2-(2-isopropoxyethoxy)cyclohexane C₁₁H₂₁BrO₂ 289.19 Polyether chain Increased polarity due to ether oxygen atoms

Key Observations :

  • Steric Effects : The 3-methylbutan-2-yl ether group in the target compound imposes greater steric hindrance compared to linear ethers (e.g., propargyl ether in ) or shorter branched chains (e.g., 4-methylpentan-2-yl in ). This hindrance may reduce nucleophilic substitution rates .
  • Polarity: Ether substituents (e.g., polyether chains in ) marginally increase polarity compared to purely alkyl-substituted analogs (e.g., 1-Bromo-3-methylcyclohexane), influencing solubility in non-polar solvents like cyclohexane .
Substitution Reactions
  • Target Compound : The bromine atom at the 1-position is susceptible to nucleophilic substitution (SN2 or SN1), but the bulky ether group may favor SN1 mechanisms due to steric hindrance .
  • 1-Bromo-6-prop-2-ynyloxy cyclohexene : The propargyl ether group enables click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in the target compound.
  • 1-Bromo-3-methylcyclohexane : Lacking an ether group, this compound undergoes faster SN2 reactions, as demonstrated in studies of reaction kinetics.
Stability and Byproduct Formation
  • Fluorinated Analogs () : Compounds like 1-Bromo-2-(bromodifluoromethyl)cyclohexane exhibit higher thermal stability due to C-F bonds but require specialized handling .
  • Epoxide Formation () : Bromohydrin derivatives (e.g., 1-methoxy-2-bromo-3-hydroxycyclohexanes) are prone to epoxidation under basic conditions, a pathway less relevant to the target compound due to its ether substituent .

Physical Properties and Solubility

  • Boiling Point : Branched ethers (e.g., 4-methylpentan-2-yl in ) typically have lower boiling points than linear-chain analogs due to reduced surface area .
  • Solubility: Cyclohexane derivatives with ether groups show improved solubility in polar aprotic solvents (e.g., THF, DME) compared to non-polar solvents like n-hexane .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: Bromocyclohexane derivatives are critical in synthesizing cannabinoid analogs () and methoxetamine precursors (). The target compound’s ether group may enhance bioavailability in drug candidates .
  • Material Science: Fluorinated analogs () are used in specialty polymers, whereas non-fluorinated variants like the target compound are explored in epoxy resin formulations .

Biological Activity

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane is a compound of interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, mechanisms of action, and relevant case studies.

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane is characterized by the following chemical structure:

  • Molecular Formula: C11H21BrO
  • Molecular Weight: 249.19 g/mol
  • CAS Number: 82945165

This compound features a bromine atom and an ether functional group, which can influence its reactivity and biological interactions.

The biological activity of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane primarily arises from its ability to undergo various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles, enhancing its potential as a drug precursor or in synthetic chemistry applications.
  • Elimination Reactions: Under specific conditions, this compound can form alkenes, which may exhibit different biological activities compared to the parent compound.

Pharmacological Potential

Research indicates that compounds similar to 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane may possess significant pharmacological effects. For instance:

  • Antimicrobial Activity: Some derivatives have shown promising results against various bacterial strains. In vitro studies have demonstrated that certain alkylated cyclohexane derivatives exhibit good antibacterial properties .
  • Cholinesterase Inhibition: Compounds with similar structures have been studied for their inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmitter regulation. Such inhibition could have therapeutic implications for conditions like Alzheimer's disease .

Study on Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of synthesized cyclohexane derivatives, including compounds related to 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane. The results indicated that these compounds exhibited significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus through mechanisms involving membrane disruption and enzyme inhibition .

Cholinesterase Inhibition Study

Another relevant study explored the cholinesterase inhibitory activity of structurally related compounds. The findings revealed that certain derivatives demonstrated competitive inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative disorders .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureusUmesha et al., 2009
Cholinesterase InhibitionInhibitory effects on AChE and BChEVarious studies

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